Validated mPGES-1 Screening Hit with Documented Potency: IC50 = 17.4 μM in Human A549 Cell Microsomal Assay
The target compound was identified as a screening hit that inhibits mPGES-1 with an IC50 of 17.4 μM in human A549 cell microsomal membrane assays using PGH2 as substrate, measured by RP-HPLC after 1 minute incubation [1]. This potency served as the starting point for SAR optimization, which ultimately improved enzyme potency by over 1000-fold to yield clinical candidates with IC50 values of 12 nM (Compound 8) in ex vivo human whole blood assays and 3.9 nM in recombinant human mPGES-1 assays [2].
| Evidence Dimension | mPGES-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 17.4 μM (17,400 nM) |
| Comparator Or Baseline | Optimized clinical candidate Compound 8: IC50 = 12 nM in HWB assay; Compound 26: potency comparable to celecoxib; recombinant mPGES-1 inhibitors from SAR: IC50 = 3.9 nM |
| Quantified Difference | >1000-fold potency improvement from screening hit to optimized leads; target compound IC50 is ~1450× higher (weaker) than 12 nM lead |
| Conditions | Human A549 cell microsomal membrane; PGH2 substrate; 15 min pre-incubation, 1 min reaction; RP-HPLC detection |
Why This Matters
Procurement of this compound provides a validated, literature-documented mPGES-1 inhibitor reference standard with precisely defined potency, enabling direct benchmarking of novel inhibitors against a known starting point in the same assay system.
- [1] BindingDB. CHEMBL4152535 (ChEMBL_1736785). Inhibition of mPGES1 in human A549 cell microsomal membrane. Entry ID 50001801. View Source
- [2] BindingDB. CHEMBL3931344 (BDBM50207343). Inhibition of recombinant human mPGES1. IC50 = 3.90 nM. View Source
